3-Fluoro-5-(trifluoromethyl)benzamide
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzamide is a chemical compound that has been used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for the treatment of high cholesterol . It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
Synthesis Analysis
3-(Trifluoromethyl)benzamide can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . It forms the core moiety of N - [ (substituted 1 H -imidazol-1-yl)propyl]benzamides, with potential as antihypertensive agents .Chemical Reactions Analysis
3-Fluoro-5-(trifluoromethyl)benzamide can participate in various chemical reactions. For instance, it can be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons . It can also be easily attached to molecule scaffolds through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzamide include a melting point of 104-108 °C . It is also known to be a solid at room temperature .Scientific Research Applications
Pharmaceutical Drug Development
3-Fluoro-5-(trifluoromethyl)benzamide: is a valuable compound in the development of pharmaceutical drugs due to the presence of the trifluoromethyl group. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . The compound can serve as a core structure for the synthesis of various drugs, particularly those targeting disorders where modulation of protein interactions is crucial.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound’s excellent lipophilicity and binding affinity make it a prime candidate for the synthesis of APIs. Its fluorinated substituents contribute to the efficacy and selectivity of the APIs, which is essential for the development of new medications .
Material Science
In material science, 3-Fluoro-5-(trifluoromethyl)benzamide can be used to create mechanically adaptable molecular crystals. These crystals have potential applications in flexible smart materials and devices, which can be employed in various technological advancements .
Antihypertensive Agents
The benzamide moiety of 3-Fluoro-5-(trifluoromethyl)benzamide can form the core structure of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which show promise as antihypertensive agents. This application highlights the compound’s role in cardiovascular drug research .
Mechanism of Action
Target of Action
It is known that molecules with a -cf3 group, like 3-fluoro-5-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the target enzyme.
Result of Action
It is suggested that the compound may inhibit the action of the reverse transcriptase enzyme, potentially impacting the replication of certain viruses .
Safety and Hazards
Future Directions
Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .
properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBHNZCRQRAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372128 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzamide | |
CAS RN |
207986-20-7 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207986-20-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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